3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
3-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N/c10-9(11,12)5-6-3-7-1-2-8(4-6)13-7/h6-8,13H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVBAOQMNJSKLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126162-11-4 | |
| Record name | 3-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane typically involves the reaction of 8-azabicyclo[3.2.1]octane with 2,2,2-trifluoroethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate nucleophiles under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Nucleophiles like amines, alcohols, or thiols, basic conditions, organic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its trifluoroethyl group enhances lipophilicity, making it a suitable candidate for various chemical modifications .
Key Reactions:
- Oxidation: Can be oxidized to form ketones or carboxylic acids using reagents such as potassium permanganate.
- Reduction: Reduction reactions can yield reduced amines.
- Substitution: The trifluoroethyl group can be replaced with other functional groups through nucleophilic substitution .
Biology
Research indicates that 3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane exhibits potential biological activities:
- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes, which could lead to therapeutic applications.
- Receptor Binding: Due to its structural characteristics, it may interact with neurotransmitter receptors, influencing various biological pathways .
Medicine
The compound is being investigated for its therapeutic effects in treating neurological disorders:
- Neurotransmitter Interaction: Its ability to cross biological membranes enhances its potential as a therapeutic agent targeting neurotransmitter receptors .
Case Study:
In a study examining the effects of similar bicyclic compounds on neurological pathways, researchers found promising results indicating that modifications to the azabicyclo structure can enhance receptor affinity and efficacy .
Industry
In industrial applications, this compound is utilized in developing new materials:
- Thermal Stability: The compound's unique properties contribute to materials with high thermal stability and resistance to chemical degradation.
Comparison with Similar Compounds:
| Compound | Lipophilicity | Biological Activity |
|---|---|---|
| 8-Azabicyclo[3.2.1]octane | Lower | Reduced |
| 3-(Trifluoroethyl) Derivatives | Higher | Enhanced |
The presence of the trifluoroethyl group significantly increases the lipophilicity and biological activity compared to its analogs without this substituent .
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as neurotransmitter receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The azabicyclo[3.2.1]octane skeleton provides a rigid framework that can fit into receptor binding sites, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Activity and Selectivity
The 8-azabicyclo[3.2.1]octane core allows diverse substitutions, each modulating biological activity:
Key Observations :
- Trifluoroethyl Group: Enhances pesticidal activity via bioactivation . Non-fluorinated analogs (e.g., benzyl or cyclopropylmethyl) lack this mechanism.
- Aromatic Substitutions : Compounds like RTI336 and Tesofensine prioritize aromatic groups (e.g., chlorophenyl) for CNS targeting, contrasting with the trifluoroethyl group’s pesticidal role.
Insecticidal Activity
- 3-(5-Chloro-3-pyridinyl)-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane-3-carbonitrile : Displays high in vivo efficacy against Heliothis virescens larvae. Bioactivation involves cleavage of the trifluoroethyl group, releasing toxic metabolites .
- Non-Fluorinated Analogs: Compounds like 8-(4-fluorobenzyl)-8-azabicyclo[3.2.1]octane () lack this bioactivation pathway, resulting in lower pesticidal potency .
Pharmacokinetic and Physicochemical Properties
| Parameter | 3-(Trifluoroethyl) Derivative | 8-Cyclopropylmethyl Analog (22e) | RTI336 |
|---|---|---|---|
| Lipophilicity (LogP) | High (due to CF₃ group) | Moderate (cyclopropylmethyl) | Moderate (chlorophenyl) |
| Metabolic Stability | Enhanced (fluorine-induced resistance to oxidation) | Moderate | Low (ester hydrolysis susceptibility) |
| Bioavailability | High (lipophilic + stable) | Moderate | Variable |
Key Insights :
- The trifluoroethyl group significantly improves metabolic stability and bioavailability compared to non-fluorinated analogs .
- Chlorophenyl or benzyl substituents (e.g., RTI336) prioritize target binding over metabolic resistance .
Biological Activity
3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is classified as an azabicyclo compound, characterized by its bicyclic structure with a nitrogen atom integrated into the ring system. The presence of the trifluoroethyl group is notable for its potential influence on the compound's biological interactions.
Chemical Information:
- IUPAC Name: (1R,5S)-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
- CAS Number: 2649078-96-4
- Molecular Formula: C9H15F3N2.2ClH
- Molecular Weight: 281.15 g/mol
1. Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA)
Recent studies have highlighted the compound's role as an inhibitor of NAAA, an enzyme involved in the degradation of palmitoylethanolamide (PEA), which has anti-inflammatory properties. The inhibition of NAAA can enhance the levels of PEA, thereby prolonging its therapeutic effects.
- IC50 Value: The compound demonstrated a low nanomolar range of inhibitory activity against human NAAA, with an IC50 value reported at approximately 0.042 μM .
2. Anti-Parkinsonian Activity
Research has indicated that derivatives of azabicyclo compounds can exhibit anti-Parkinsonian activity. A study evaluated several analogs for their effects on dopamine levels in the brains of albino mice subjected to drug-induced catatonia.
- Findings:
Case Studies
Case Study 1: NAAA Inhibition
In a pharmacological evaluation, a series of pyrazole azabicyclo[3.2.1]octane derivatives were tested for their ability to inhibit NAAA. The results indicated that modifications to the azabicyclo structure could enhance selectivity and potency against NAAA, with some compounds achieving IC50 values in the low nanomolar range .
Case Study 2: Anti-Parkinsonism Evaluation
A set of synthesized 8-azabicyclo[3.2.1]octane analogs underwent testing for their anti-Parkinsonian effects using the Morpurgo method. Compounds demonstrated varying degrees of effectiveness in reducing drug-induced symptoms and modulating dopamine levels .
Table 1: Summary of Biological Activities
| Compound Name | Biological Activity | IC50 Value (μM) |
|---|---|---|
| This compound | NAAA Inhibition | 0.042 |
| Azabicyclo Analog B | Anti-Parkinsonian Activity | Not specified |
| Azabicyclo Analog E | Anti-Parkinsonian Activity | Not specified |
Table 2: Structure-Activity Relationship (SAR) Insights
| Compound ID | Structure Description | NAAA IC50 (μM) |
|---|---|---|
| ARN19689 | Endo-ethoxymethyl-pyrazinyloxy derivative | 0.042 |
| ARN16186 | Lead compound with high inhibitory activity | Not disclosed |
Q & A
Q. What are the recommended synthetic routes for 3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves functionalization of the 8-azabicyclo[3.2.1]octane core. A common approach is nucleophilic substitution at the nitrogen atom using trifluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF). Key intermediates, such as Boc-protected derivatives (e.g., 3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane ), should be characterized via ¹H/¹³C NMR (to confirm regioselectivity) and LC-MS (to verify purity >95%). X-ray crystallography may resolve stereochemical ambiguities in intermediates .
Q. What safety protocols are critical when handling this compound, particularly due to its trifluoroethyl group?
- Methodological Answer : The trifluoroethyl group introduces potential volatility and reactivity. Researchers should:
- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/skin contact .
- Store the compound in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis.
- In case of exposure, rinse affected areas with water for 15+ minutes and consult a physician immediately .
Q. How can the physicochemical properties of this compound be systematically analyzed?
- Methodological Answer :
- LogP/Hydrophobicity : Measure via reverse-phase HPLC using a C18 column and acetonitrile/water gradients .
- Thermal Stability : Perform TGA/DSC to assess decomposition temperatures (e.g., boiling point ~396°C for related analogs ).
- Solubility : Use shake-flask methods in PBS/DMSO, monitored by UV-Vis spectroscopy.
Advanced Research Questions
Q. How does stereochemistry at the bicyclo[3.2.1]octane core influence biological activity in derivatives?
- Methodological Answer : Stereochemical variations (e.g., axial vs. equatorial trifluoroethyl placement) significantly modulate receptor binding. Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like sigma receptors. Validate experimentally via radioligand displacement assays using ³H-labeled analogs . For example, (1R*,5S*) configurations in nitroaryl derivatives show enhanced affinity due to optimal π-stacking .
Q. What analytical challenges arise in quantifying trace impurities, and how can they be resolved?
- Methodological Answer : Trifluoroethyl degradation products (e.g., trifluoroacetic acid) may co-elute with the parent compound. Mitigate this by:
- High-Resolution MS (HRMS) to distinguish isotopic patterns.
- 2D-LC (LC×LC) with orthogonal columns (e.g., HILIC + RP) for enhanced separation .
- Spiking experiments with synthetic impurities to confirm retention times.
Q. How can computational models predict the reactivity of the trifluoroethyl group in novel derivatives?
- Methodological Answer :
- DFT Calculations (Gaussian/B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .
- MD Simulations (GROMACS) to assess solvation effects on hydrolysis rates.
- Validate predictions via kinetic studies (e.g., monitoring degradation in buffer solutions using ¹⁹F NMR) .
Q. What strategies address contradictions in structure-activity relationship (SAR) data across studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, incubation times). Standardize protocols by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
